molecular formula C12H12N2 B7777176 1-Benzylpyridin-2-imine

1-Benzylpyridin-2-imine

Cat. No.: B7777176
M. Wt: 184.24 g/mol
InChI Key: DBQGYLFXAFJYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpyridin-2-imine is a heterocyclic compound that features a pyridine ring substituted with a benzyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-2-imine can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Benzylamine and 2-pyridinecarboxaldehyde

    Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst

    Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyridin-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzylpyridine oxides.

    Reduction: Formation of benzylpyridine amines.

    Substitution: Formation of various substituted benzylpyridine derivatives.

Scientific Research Applications

1-Benzylpyridin-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzylpyridin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    1-Benzylimidazole: Similar structure but with an imidazole ring instead of a pyridine ring.

    2-Benzylpyridine: Lacks the imine functional group, affecting its reactivity and applications.

    Benzylpyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness: 1-Benzylpyridin-2-imine is unique due to the presence of both the benzyl and imine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9,13H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGYLFXAFJYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-1-(phenylmethyl)pyridinium bromide (94.5 g) in 700 ml of methanol is added, portionwise, a total of 38.5 g of sodium methoxide. The mixture is stirred and heated under reflux conditions for 2.5 hours. Workup yields 63.4 g of the title compound, melting point 52°-54°C.
Name
2-amino-1-(phenylmethyl)pyridinium bromide
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
38.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.